molecular formula C4H9NO3 B13497487 N-(2,2-dimethoxyethylidene)hydroxylamine

N-(2,2-dimethoxyethylidene)hydroxylamine

Cat. No.: B13497487
M. Wt: 119.12 g/mol
InChI Key: LTIICONIFHUKCR-HWKANZROSA-N
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Description

N-(2,2-Dimethoxyethylidene)hydroxylamine is a chemical compound known for its selective synthesis of diazene derivatives. It has various applications in organic and inorganic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2-Dimethoxyethylidene)hydroxylamine can be synthesized through the oxidation of secondary amines using choline peroxydisulfate, which offers high selectivity and green reaction conditions . Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C, yielding N,N,O-trisubstituted hydroxylamines .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethylidene)hydroxylamine undergoes various chemical reactions, including nucleophilic addition and substitution reactions. It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or nitrogen atoms .

Common Reagents and Conditions: Common reagents used in reactions with this compound include alkylating agents and oxidizing agents. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions include oximes and other nitrogen-containing compounds. For example, the reaction with aldehydes or ketones produces oximes .

Scientific Research Applications

N-(2,2-Dimethoxyethylidene)hydroxylamine finds applications in various fields of scientific research. In chemistry, it is used for the selective synthesis of diazene derivatives. In biology and medicine, it is utilized in pharmaceutical testing and as a reference standard for accurate results . The compound’s unique reactivity also makes it valuable in industrial applications, such as the synthesis of pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethylidene)hydroxylamine involves nucleophilic addition and substitution reactions. The compound reacts with electrophiles, leading to the formation of oximes and other nitrogen-containing compounds . The molecular targets and pathways involved in these reactions include the carbonyl groups of aldehydes and ketones, which are converted into oximes through nucleophilic addition .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(2,2-dimethoxyethylidene)hydroxylamine include hydroxylamine, N,N-dimethylhydroxylamine, and N,N-diethylhydroxylamine .

Uniqueness: this compound is unique due to its high selectivity in synthesizing diazene derivatives and its ability to undergo nucleophilic addition and substitution reactions under mild conditions. This makes it a valuable compound in various scientific research and industrial applications.

Properties

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

(NE)-N-(2,2-dimethoxyethylidene)hydroxylamine

InChI

InChI=1S/C4H9NO3/c1-7-4(8-2)3-5-6/h3-4,6H,1-2H3/b5-3+

InChI Key

LTIICONIFHUKCR-HWKANZROSA-N

Isomeric SMILES

COC(/C=N/O)OC

Canonical SMILES

COC(C=NO)OC

Origin of Product

United States

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